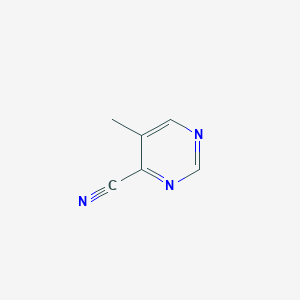

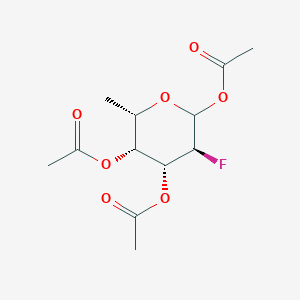

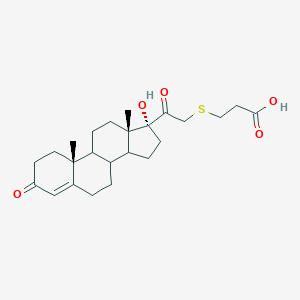

![molecular formula C25H40N4O5 B049559 12-[甲基-(4-硝基-2,1,3-苯并噁二唑-7-基)氨基]十八酸 CAS No. 117056-67-4](/img/structure/B49559.png)

12-[甲基-(4-硝基-2,1,3-苯并噁二唑-7-基)氨基]十八酸

描述

Synthesis Analysis

The synthesis of derivatives similar to 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid involves complex reactions that yield fluorescent and photophysical properties. For instance, the synthesis of N-(4-nitro-2,1,3-benzoxadiazoyl-7-yl)-N-methyl-2-aminoacetohydrazide (NBD-CO-Hz) was examined for its applicability as a precolumn derivatization reagent in high-performance liquid chromatography, highlighting the compound's potential in analytical chemistry (Santa et al., 1998).

Molecular Structure Analysis

The molecular structure of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole provides insight into the structural basis for the photophysical behavior of related compounds. These structures exhibit significant electron delocalization and a shorter C-N bond length, which are crucial for their fluorescent properties (Saha, 2002).

Chemical Reactions and Properties

Various chemical reactions and properties of related compounds, such as the synthesis of fluorescent neutral lipid analogs containing N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-aminohexanoic acid, demonstrate the versatility and reactivity of these molecules. These analogs mimic native lipids and show potential for use in biological systems (McIntyre et al., 1993).

Physical Properties Analysis

The synthesis and characterization of precolumn fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography, including various 2,1,3-benzoxadiazole amine reagents, provide a comprehensive understanding of the physical properties of these compounds. These reagents react with carboxylic acids to produce fluorescent adducts, illustrating the compounds' physical properties and their applications in analytical methods (Toyo’oka et al., 1991).

Chemical Properties Analysis

The chemical properties of related compounds, such as the reaction of NBD-CO-Hz with 2-arylpropionic acids, demonstrate the chemical versatility and reactivity of these molecules. This reaction results in fluorescent adducts detectable at low concentrations, showcasing the chemical properties and potential applications of these compounds in detecting and analyzing carboxylic acids (Santa et al., 1998).

科学研究应用

光物理行为研究

- 已经研究了 7-硝基-2,1,3-苯并噁二唑衍生物的晶体结构,以了解它们的光物理行为。这些研究揭示了对类似化合物的电子离域和结构特征的重要见解 (Saha,2002).

色谱法和对映体分离

- 使用高效液相色谱 (HPLC) 研究了用苯并呋喃试剂衍生化的 D,L-氨基酸的对映体分离。这些分离对于理解与手性固定相的相互作用和特定官能团的贡献至关重要 (Fukushima 等,1995).

两亲物转移动力学

- 使用 NBD 标记的脂质进行共振能量转移研究,提供了对囊泡之间脂质转移速率的见解。这项研究有助于我们了解膜动力学和脂质相互作用 (Nichols & Pagano,1982).

磷脂膜不对称性的荧光测定

- 一种在膜中化学修饰 NBD 标记脂质的方法的发展,提高了我们研究脂质转运和膜结构的能力,加深了我们对膜不对称性和动力学的理解 (McIntyre & Sleight,1991).

Langmuir 单分子膜中的相变

- 对包括 NBD 标记分子在内的硬脂酸单分子膜中相变的荧光显微镜研究,提供了对薄膜纹理和薄膜密度演变的详细见解,增强了我们对单分子膜性质和转变的认识 (Moore 等,1986).

衍生物的合成和表征

- 涉及与胺反应的功能化脂肪酸各种可生物降解衍生物的合成研究,对新材料和化学工艺的发展具有影响 (Singh & Kamboj,2010).

金属离子的比色检测

- 基于 ANBD 的比色探针的设计用于检测 Hg2+ 等金属离子,证明了这些化合物在环境监测和分析化学中的潜力 (Wang 等,2013).

属性

IUPAC Name |

12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAVELCIPHKGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922270 | |

| Record name | 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid | |

CAS RN |

117056-67-4 | |

| Record name | 12-N-Methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117056674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

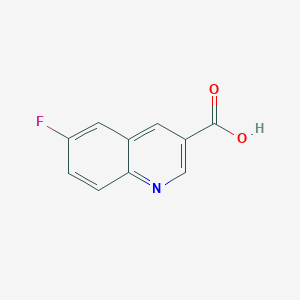

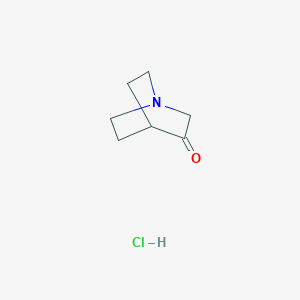

![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)

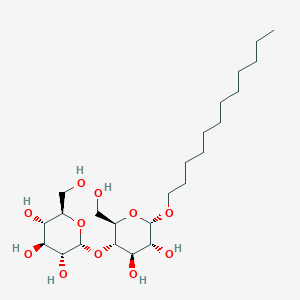

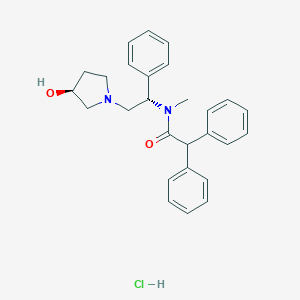

![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)

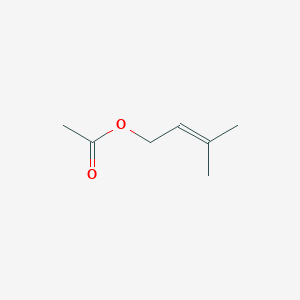

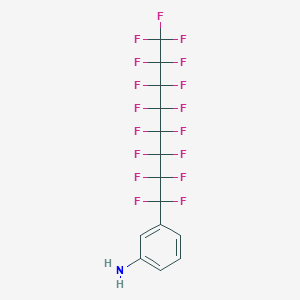

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)